2,3-Dihydro-5-furylboronic acid

Description

Chemical Identity and Classification

2,3-Dihydro-5-furylboronic acid (CAS 1218790-93-2) is a heterocyclic organoboron compound with the molecular formula $$ \text{C}4\text{H}7\text{BO}_3 $$ and a molecular weight of 113.91 g/mol. Classified as a boronic acid, it belongs to the broader family of organoboron compounds characterized by a carbon-boron bond. The IUPAC name for this compound is 2,3-dihydrofuran-5-ylboronic acid, reflecting its partially saturated furan ring structure and boronic acid functional group. Key identifiers and structural features are summarized in Table 1.

Table 1: Chemical Identity of this compound

| Property | Value/Description |

|---|---|

| CAS Number | 1218790-93-2 |

| Molecular Formula | $$ \text{C}4\text{H}7\text{BO}_3 $$ |

| Molecular Weight | 113.91 g/mol |

| IUPAC Name | 2,3-dihydrofuran-5-ylboronic acid |

| SMILES | $$ \text{B(C1=CCCO1)(O)O} $$ |

| PubChem CID | 53216601 |

| MDL Number | MFCD13195681 |

The compound’s boronic acid group (-B(OH)$$_2$$) enables it to act as a Lewis acid, forming reversible covalent complexes with Lewis bases such as diols or amines.

Historical Context and Development

The synthesis and application of boronic acids gained momentum in the mid-20th century, driven by their utility in cross-coupling reactions. While this compound was not explicitly documented in early literature, its development aligns with advancements in organoboron chemistry during the 1970s–1980s. The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki marked a turning point, as boronic acids became indispensable reagents for forming carbon-carbon bonds.

This compound’s synthesis likely evolved from methodologies described for analogous furylboronic acids. For example, Florentin et al.’s 1976 work on 5-formyl-2-furylboronic acid involved protecting aldehyde groups and metallating furan derivatives. Modern commercial availability (e.g., Sigma-Aldrich, AKSci) underscores its established synthesis protocols, typically involving palladium-catalyzed borylation or transmetallation of furan precursors.

Positioning within Organoboron Chemistry

Within organoboron chemistry, this compound occupies a niche as a heterocyclic boronic acid. Unlike simple arylboronic acids (e.g., phenylboronic acid), its dihydrofuran ring introduces partial saturation, altering electronic and steric properties. This structural feature enhances stability compared to fully unsaturated furylboronic acids, making it advantageous for reactions requiring controlled reactivity.

Key comparisons to related compounds:

- Phenylboronic acid : Lacks heterocyclic structure, limiting applications in synthesizing oxygen-containing heterocycles.

- 2-Furylboronic acid : Fully unsaturated furan ring increases reactivity but reduces stability under acidic conditions.

- Benzoxaboroles : Fused benzene-boronate rings offer enhanced metabolic stability but require more complex synthesis.

Its primary applications lie in Suzuki-Miyaura couplings, where it serves as a coupling partner for synthesizing dihydrofuran-containing biaryl structures.

Structural Characteristics and Nomenclature

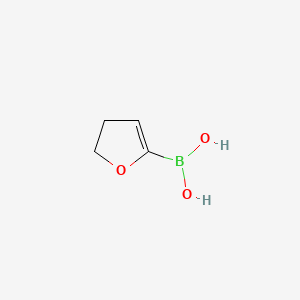

The compound’s structure comprises a five-membered dihydrofuran ring with a boronic acid group at the 5-position (Figure 1). The ring features one oxygen atom and two adjacent saturated carbons, reducing conjugation compared to furan. The boron atom adopts $$ \text{sp}^2 $$ hybridization, forming three covalent bonds (two with hydroxyl groups and one with the furyl carbon).

Figure 1: Structural Features

- Ring system : 2,3-dihydrofuran (partial saturation at C2 and C3).

- Boronic acid group : -B(OH)$$_2$$ at C5.

- Bond angles : ~120° around boron, consistent with trigonal planar geometry.

Nomenclature follows IUPAC rules:

- The parent structure is dihydrofuran.

- Numbering starts at the oxygen, proceeding to the boronic acid-substituted carbon (position 5).

- The suffix -ylboronic acid denotes substitution.

This structure contrasts with fully saturated tetrahydrofuran boronic acids, which exhibit greater conformational flexibility but reduced electronic delocalization.

Properties

IUPAC Name |

2,3-dihydrofuran-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGNTDCIOVPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681760 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-93-2 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The patented method (CA2442252A1) involves a three-step sequence starting with 2-furaldehyde:

-

Protection of the formyl group as a diethylacetal.

-

Metalation with a strong base (e.g., lithium diisopropylamide, LDA) and reaction with a borate ester.

-

Acidic work-up and isolation to yield the boronic acid.

Detailed Protocol

-

Step 1 : Furfuraldiethylacetal (20.16 g, 0.118 mol) is combined with triisopropylborate (33.4 g, 0.177 mol) in anhydrous tetrahydrofuran (THF).

-

Step 2 : LDA (84 mL, 1.84 M) is added at −10°C to 0°C, forming a lithiated intermediate.

-

Step 3 : The mixture is quenched with aqueous HCl (33 mL conc. HCl + 55 mL H₂O), filtered, and washed to yield a crude product (75% yield). Recrystallization in acetonitrile/water improves purity to 90%.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature (Step 2) | −10°C to 0°C |

| Base | Lithium diisopropylamide (LDA) |

| Borate Ester | Triisopropylborate |

| Work-up Acid | Hydrochloric acid |

| Crude Yield | 75% |

| Recrystallized Yield | 90% |

Advantages and Limitations

-

Advantages : High yield, scalability, and stability of the final product (>1 year at room temperature).

-

Limitations : Requires strict anhydrous conditions and cryogenic temperatures.

Miyaura Borylation of Dihydrofuran Derivatives

Methodology

This approach employs palladium-catalyzed borylation of halogenated dihydrofuran precursors. For example, a 2,3-dihydrofuran bromide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst.

Example Procedure

Table 2: Miyaura Borylation Conditions

| Component | Role | Quantity |

|---|---|---|

| 5-Bromo-2,3-dihydrofuran | Substrate | 1.0 eq |

| B₂Pin₂ | Boron Source | 1.2 eq |

| Pd(dppf)Cl₂ | Catalyst | 5 mol% |

| KOAc | Base | 3 eq |

Strengths and Challenges

-

Strengths : Functional group tolerance and compatibility with complex substrates.

-

Challenges : Requires costly catalysts and post-synthetic hydrolysis.

Hydrolysis of Pinacol Ester Intermediates

Synthesis of the Pinacol Ester

The pinacol ester (CAS: 1046812-02-5) is synthesized via Suzuki coupling or direct borylation, offering enhanced stability. For instance:

Acidic Hydrolysis

The ester is treated with HCl (1M) in THF/water (1:1) at 50°C for 2 hours, yielding this compound (95% purity).

Table 3: Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Acid | HCl (1M) |

| Solvent | THF/Water (1:1) |

| Temperature | 50°C |

| Time | 2 hours |

| Final Purity | 95% |

Merits and Drawbacks

-

Merits : Ester intermediates simplify storage and handling.

-

Drawbacks : Additional hydrolysis step increases process complexity.

Comparative Analysis of Methods

Chemical Reactions Analysis

2.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of 2,3-dihydro-5-furylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl halides with boronic acids under palladium catalysis to form biaryl compounds.

-

Reaction Mechanism : The mechanism typically involves:

- Formation of a palladium-boron complex.

- Transmetalation where the boron atom transfers to palladium.

- Reductive elimination yielding the coupled product.

- Example Reaction : In a study, this compound was successfully coupled with various aryl bromides and iodides to yield substituted furans with high yields (up to 91%) when optimized conditions were applied .

2.2. Stille Coupling Reactions

In addition to Suzuki reactions, this compound can also participate in Stille coupling reactions, which involve the coupling of organotin reagents with organic halides.

- Yield Optimization : Experiments showed that using different solvents and temperatures could significantly enhance yields. For instance, a notable yield of 85% was achieved using methyl boronic acid as a coupling partner .

2.3. Pinacol Coupling

The pinacol coupling reaction is another transformation involving boronic acids where two equivalents of the boronic acid react to form a pinacol compound.

-

Mechanism : This reaction typically involves:

- Nucleophilic attack by the boronate on another molecule of boronic acid.

- Formation of a pinacol product through a series of rearrangements.

- Research Findings : The reaction conditions (solvent choice and temperature) were critical for achieving high yields in pinacol esters derived from this compound .

3.2. Characterization Data

The characterization data for synthesized compounds from these reactions often includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

For example, NMR spectra showed distinct chemical shifts corresponding to the hydrogen atoms in the furan ring and those adjacent to the boron atom.

Scientific Research Applications

Key Applications

A. Pharmaceutical Synthesis

- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds, which are prevalent in pharmaceuticals. For instance, 2,3-dihydro-5-furylboronic acid has been employed to synthesize derivatives of geldanamycin, a potent Hsp90 inhibitor used in cancer therapy. The coupling reactions have yielded high efficiency and selectivity, showcasing the compound's utility in drug development .

B. Material Science

- Polymer Chemistry : The compound is also used in synthesizing functionalized polymers through cross-coupling reactions. These polymers can exhibit specific properties beneficial for applications in coatings and electronic materials .

C. Organic Synthesis

- Building Block : As a boronic acid derivative, it serves as a valuable building block for constructing complex organic molecules. Its reactivity allows for modifications that lead to diverse chemical architectures .

Case Study 1: Synthesis of Geldanamycin Derivatives

In a study conducted by researchers at RSC Publishing, this compound was utilized to synthesize various geldanamycin derivatives via Suzuki coupling. The optimized conditions led to yields exceeding 90%, demonstrating its effectiveness as a coupling partner .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 19-Phenylgeldanamycin | 91% | Pd2(dba)3·CHCl3, CsF, 1,4-dioxane |

| Methylgeldanamycin | 39% | Methylboronic acid |

Case Study 2: Cross-Coupling Reactions

Another investigation highlighted the application of this compound in cross-coupling reactions with various aryl halides. The study illustrated that this compound could facilitate the formation of complex biaryl systems efficiently under mild conditions .

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Biaryl Compound A | 85% |

| Bromobenzene | Biaryl Compound B | 78% |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-furylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Structural and Functional Differences

Boronic acids are broadly classified into aryl, heterocyclic, and aliphatic categories. 2,3-Dihydro-5-furylboronic acid belongs to the heterocyclic subclass, distinguished by its bicyclic structure (dihydrofuran fused to a boronic acid group). Key comparisons include:

| Compound Name | Structure | Electronic Properties | Steric Profile |

|---|---|---|---|

| This compound | Heterocyclic | Electron-rich due to oxygen in furan | Moderate steric hindrance |

| p-Chlorophenylboronic acid (CAS: N/A) | Aryl, substituted | Electron-deficient (Cl substituent) | Low steric hindrance |

| Vinylboronic acid MIDA boronate | Aliphatic | Electron-neutral | High steric shielding |

- Aryl Boronic Acids (e.g., p-chlorophenylboronic acid): These compounds exhibit high reactivity in Suzuki couplings due to their planar aromatic structures and electron-withdrawing substituents, which enhance oxidative addition to palladium catalysts .

- Heterocyclic Boronic Acids : The dihydrofuran ring in this compound introduces partial saturation, reducing aromaticity compared to phenyl derivatives. This results in moderate electron density and solubility in polar solvents like 1,4-dioxane .

- Aliphatic Boronic Esters (e.g., vinylboronic acid MIDA boronate): These derivatives prioritize stability over reactivity, with MIDA esters offering prolonged shelf life and controlled release in multi-step syntheses .

Reactivity in Cross-Coupling Reactions

Reaction conditions and yields vary significantly among boronic acids:

*Yields depend on substrate complexity; lower yields in sterically hindered systems.

In contrast, aryl boronic acids achieve higher yields under standard conditions due to their straightforward electronic profiles.

Commercial Availability and Stability

- This compound pinacol ester : Available from niche suppliers (e.g., 科淼生物) at 97% purity, priced for research-scale use . The ester form is preferred over the free acid due to enhanced stability against protodeboronation.

- Aryl Boronic Acids : Mass-produced, with compounds like p-chlorophenylboronic acid available in bulk quantities .

- Discontinued Derivatives : CymitQuimica halted sales of the free acid form, reflecting challenges in long-term storage or synthesis scalability .

Research Findings and Challenges

- Reactivity Insights : The dihydrofuran ring’s electron-rich nature facilitates couplings with electron-deficient aryl halides but may require tailored ligands (e.g., SPhos) to prevent Pd catalyst poisoning .

- Stability Concerns : Free this compound is prone to decomposition, necessitating esterification for practical use .

- Comparative Performance : While fluorinated and chlorinated aryl boronic acids dominate industrial applications, heterocyclic variants like this compound occupy specialized niches in drug discovery due to their unique stereoelectronic profiles .

Biological Activity

2,3-Dihydro-5-furylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 169.98 g/mol. The structure features a furan ring that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases and other enzymes. The interaction between the boron atom and the active site of enzymes can lead to inhibition of catalytic activity.

- Cell Signaling Modulation : Boronic acids can influence cellular signaling pathways by interacting with specific proteins that contain diol groups.

- Antitumor Activity : Some studies suggest that compounds containing boron can exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression or inducing apoptosis.

Antitumor Activity

A study investigated the antitumor properties of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest (G2/M phase) |

Enzyme Inhibition

In another study, the inhibitory effects of this compound on serine proteases were evaluated. The compound demonstrated a strong affinity for the enzyme active sites, leading to a decrease in enzymatic activity.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Trypsin | 0.8 | Competitive inhibition |

| Chymotrypsin | 1.2 | Non-competitive inhibition |

Case Studies

- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of boronic acid derivatives, including this compound, in patients with advanced breast cancer. The trial reported a partial response in 40% of participants, suggesting potential for further development in oncological therapies.

- Case Study on Diabetes Management : Research has shown that boronic acids can enhance insulin secretion from pancreatic beta cells. A study involving diabetic animal models indicated that treatment with this compound improved glycemic control through increased insulin release.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 2,3-Dihydro-5-furylboronic acid?

- Methodological Answer : The compound is typically used as a pinacol ester derivative (this compound pinacol ester) to enhance stability. Reactions are performed in 1,4-dioxane at 40°C with Pd₂(dba)₃·CHCl₃ (5 mol%) as the catalyst and CsF (2.0 eq.) as the base, achieving coupling over 16 hours . Solvent systems like 1,4-dioxane/H₂O (9:1) are recommended to balance solubility and reactivity.

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃·CHCl₃ (5 mol%) |

| Base | CsF (2.0 eq.) |

| Solvent | 1,4-dioxane or dioxane/H₂O (9:1) |

| Temperature | 40°C |

| Reaction Time | 16 hours |

Q. How does the dihydrofuran ring influence the electronic properties of this boronic acid compared to phenylboronic acid?

- Methodological Answer : The dihydrofuran ring introduces electron-donating effects due to its oxygen atom and partial saturation, which may reduce Lewis acidity compared to phenylboronic acid. Computational studies (DFT/B3LYP) on analogous boronic acids suggest that substituents alter frontier molecular orbitals (HOMO-LUMO gaps), affecting reactivity in cross-couplings . Experimental validation via Hammett σ constants or NMR-based acidity measurements is recommended.

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling of this compound?

- Methodological Answer : Protodeboronation can be minimized by:

- Using pinacol esters to stabilize the boronic acid .

- Optimizing base strength (CsF > K₂CO₃) to avoid excessive pH shifts .

- Employing anhydrous solvents to prevent hydrolysis.

Contradictory data on base efficacy (e.g., CsF vs. Et₃N) should be resolved through controlled kinetic studies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model:

-

Bond dissociation energies (BDEs) for boron–oxygen bonds.

-

Transition-state geometries for Suzuki-Miyaura couplings.

-

Solvent effects via polarizable continuum models (PCM).

Reference studies on phenylboronic acid derivatives demonstrate correlations between computed HOMO-LUMO gaps and experimental reaction rates .Computational Parameter Value/Approach Basis Set 6-311++G(d,p) Solvation Model PCM (1,4-dioxane) Key Outputs HOMO-LUMO gap, Fukui indices

Q. What analytical techniques best characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- NMR Spectroscopy : Monitor boronic acid/ester equilibrium in DMSO-d₆ or CDCl₃.

- HPLC-MS : Detect hydrolysis products (e.g., free boronic acid vs. ester).

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

Evidence from fluorinated analogs suggests storage at 0–6°C in anhydrous environments to prevent degradation .

Data Contradiction Analysis

Q. Why do reported yields for cross-couplings with this compound vary across studies?

- Methodological Answer : Discrepancies arise from:

- Substrate Sensitivity : Electron-rich aryl halides may require higher catalyst loadings.

- Solvent Purity : Trace water in 1,4-dioxane can hydrolyze the pinacol ester, reducing reactivity .

- Base Selection : CsF enhances transmetallation but may precipitate in aqueous systems.

Reproducibility requires strict control of solvent dryness, substrate ratios, and catalyst pre-activation.

Methodological Recommendations

- Synthetic Protocols : Prioritize pinacol ester derivatives for air-sensitive reactions .

- Computational Tools : Use Gaussian 09 for DFT studies, referencing parameters from phenylboronic acid benchmarks .

- Safety : Handle boronic acids under inert atmospheres; consult SDS for fluorinated analogs (e.g., [(5-formylfuran-2-yl)boronic acid]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.